Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H21BrN2O2 and a molecular weight of 293.2 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various biologically active compounds.
Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to interact with a variety of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms .
Mode of Action
It’s known that the compound can be used as an intermediate in the synthesis of several novel organic compounds . The bromine atom in the compound can be displaced via nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Biochemical Pathways
Piperazine derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperazine derivatives have been associated with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate can be influenced by various environmental factors. These include temperature (the compound is stored in a freezer, under -20°C ), pH, the presence of other substances, and the specific biological environment in which the compound is active.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromoethyl group can be replaced by nucleophiles such as amines or thiols. These interactions can lead to the formation of new chemical bonds, making the compound useful in the synthesis of complex molecules. Additionally, this compound can act as a substrate for certain enzymes, facilitating biochemical transformations that are essential for cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. These changes can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, inflammation, or disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells, its movement across cellular compartments, and its accumulation in target tissues. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential side effects. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at an elevated temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting the central nervous system and cancer .
Industry: The compound is also used in the development of new materials and as an intermediate in the production of specialty chemicals .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is unique due to its bromine atom, which makes it a versatile intermediate for nucleophilic substitution reactions. This property distinguishes it from other similar compounds that may not have the same reactivity .
Properties
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFZKCIZFXAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580145 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655225-01-7 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.